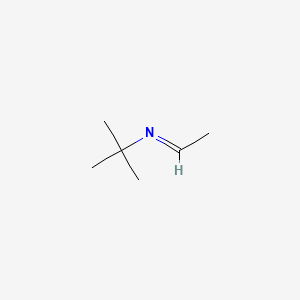

N-Ethylidene-2-methylpropan-2-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 223083. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-tert-butylethanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N/c1-5-7-6(2,3)4/h5H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPVBCVQKDPOMII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=NC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

99.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7020-80-6 | |

| Record name | (E)-N-t-Butyl acetaldimine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007020806 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7020-80-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=223083 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

"synthesis of N-Ethylidene-2-methylpropan-2-amine from tert-butylamine and acetaldehyde"

Abstract

This technical guide provides a comprehensive overview of the synthesis of N-Ethylidene-2-methylpropan-2-amine, an imine of significant interest in synthetic organic chemistry. The synthesis is achieved through the condensation reaction of tert-butylamine and acetaldehyde. This document will delve into the mechanistic underpinnings of this transformation, offer a detailed experimental protocol, discuss methods for product characterization, and outline the critical safety considerations required for the handling of the involved reagents and product. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction and Significance

This compound, also known as N-tert-butylethanimine, belongs to the class of organic compounds known as imines or Schiff bases.[1] These compounds are characterized by a carbon-nitrogen double bond and are pivotal intermediates in a myriad of organic transformations. The synthesis of this particular imine is a classic example of nucleophilic addition to a carbonyl group, a fundamental reaction in organic chemistry.[2][3] The bulky tert-butyl group in this compound can impart unique steric and electronic properties, making it a valuable building block in the synthesis of more complex molecules, including nitrogen-containing heterocycles and chiral amines.

Reaction Mechanism: The Formation of an Imine

The synthesis of this compound from tert-butylamine and acetaldehyde proceeds via a nucleophilic addition-elimination mechanism.[2][4] The reaction is typically acid-catalyzed, which enhances the electrophilicity of the acetaldehyde carbonyl carbon.[3][5]

The mechanism can be delineated into the following key steps:

-

Protonation of the Carbonyl Oxygen: In the presence of an acid catalyst, the oxygen atom of the acetaldehyde carbonyl group is protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[5]

-

Nucleophilic Attack by the Amine: The lone pair of electrons on the nitrogen atom of tert-butylamine attacks the electrophilic carbonyl carbon of the protonated acetaldehyde. This results in the formation of a tetrahedral intermediate known as a carbinolamine.[2]

-

Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom of the carbinolamine, forming a better leaving group (water).

-

Elimination of Water: The lone pair of electrons on the nitrogen atom facilitates the elimination of a water molecule, leading to the formation of a resonance-stabilized iminium ion.[2]

-

Deprotonation: A base (such as another molecule of the amine or the solvent) removes a proton from the nitrogen atom of the iminium ion to yield the final imine product, this compound, and regenerate the acid catalyst.[4]

Caption: Reaction mechanism for the acid-catalyzed synthesis of this compound.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Equipment

| Reagent/Equipment | Grade/Specification |

| tert-Butylamine | Reagent grade, ≥99% |

| Acetaldehyde | Reagent grade, ≥99.5% |

| Anhydrous Magnesium Sulfate | Reagent grade |

| Diethyl Ether (anhydrous) | Reagent grade |

| Round-bottom flask | Appropriate size |

| Magnetic stirrer and stir bar | |

| Dropping funnel | |

| Condenser | |

| Ice bath | |

| Separatory funnel | |

| Rotary evaporator | |

| Distillation apparatus |

Step-by-Step Procedure

-

Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser is assembled. The entire apparatus should be dried in an oven and cooled under a stream of dry nitrogen to ensure anhydrous conditions.

-

Charging the Flask: The flask is charged with tert-butylamine (e.g., 0.5 mol) and a suitable anhydrous solvent such as diethyl ether (100 mL). The flask is then cooled in an ice bath to 0-5 °C with gentle stirring.

-

Addition of Acetaldehyde: Acetaldehyde (e.g., 0.55 mol, a slight excess) is added dropwise to the stirred solution of tert-butylamine via the dropping funnel over a period of 30-60 minutes. The temperature should be maintained below 10 °C during the addition. The formation of the imine is an exothermic process.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 2-3 hours to ensure the reaction goes to completion.

-

Drying and Work-up: Anhydrous magnesium sulfate is added to the reaction mixture to remove the water formed during the reaction. The mixture is stirred for another 30 minutes.

-

Filtration: The drying agent is removed by gravity filtration or vacuum filtration. The solid is washed with a small amount of anhydrous diethyl ether to recover any entrained product.

-

Solvent Removal: The solvent is removed from the filtrate using a rotary evaporator under reduced pressure.

-

Purification: The crude product is purified by fractional distillation under atmospheric pressure to yield pure this compound. The boiling point of the product is approximately 121.7 °C at 760 mmHg.[6]

Caption: Experimental workflow for the synthesis of this compound.

Product Characterization

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.

| Property | Value |

| Molecular Formula | C6H13N[6] |

| Molecular Weight | 99.17 g/mol [1] |

| Appearance | Colorless liquid[6] |

| Boiling Point | 121.7 °C at 760 mmHg[6] |

| Density | 0.73 g/cm³[6] |

| Refractive Index | 1.403[6] |

Further characterization can be achieved through spectroscopic methods:

-

Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic C=N stretching vibration in the range of 1690-1640 cm⁻¹. The absence of a broad N-H stretch (from the starting amine) and a C=O stretch (from the starting aldehyde) would indicate the completion of the reaction.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will provide distinct signals corresponding to the ethylidene and tert-butyl protons. The quartet and doublet for the ethylidene group and a singlet for the tert-butyl group are expected.

-

¹³C NMR: The carbon NMR spectrum will show a characteristic peak for the C=N carbon in the downfield region (typically 160-170 ppm).

-

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product.

Safety and Handling

Both tert-butylamine and acetaldehyde are hazardous chemicals and should be handled with appropriate safety precautions in a well-ventilated fume hood.[7][8]

-

tert-Butylamine: It is a flammable liquid and vapor.[7] It is harmful if swallowed or inhaled and causes severe skin burns and eye damage. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.[9]

-

Acetaldehyde: It is an extremely flammable liquid and vapor.[8] It is harmful if swallowed and is suspected of causing genetic defects and cancer.[8] It causes serious eye irritation. All sources of ignition should be eliminated when handling acetaldehyde.[8]

-

This compound: The product is also expected to be flammable.[6] It is important to avoid contact with skin and eyes and to handle it in a well-ventilated area.[10]

A thorough risk assessment should be conducted before commencing any experimental work.[11] Emergency procedures, including the location of safety showers and eyewash stations, should be known.[10]

Conclusion

The synthesis of this compound from tert-butylamine and acetaldehyde is a straightforward and illustrative example of imine formation. By understanding the underlying reaction mechanism and adhering to a well-defined experimental protocol with stringent safety measures, this valuable synthetic intermediate can be prepared in high purity. The methodologies and data presented in this guide serve as a reliable resource for researchers and professionals in the chemical sciences.

References

-

ChemBK. (2024, April 10). N-ETHYLIDENE TERT-BUTYLAMINE. Retrieved from [Link]

-

Organic Syntheses. tert-BUTYLAMINE. Retrieved from [Link]

- Google Patents. (2013). Process for preparing unsymmetric secondary tert-butylamines in the liquid phase.

-

National Institutes of Health. (n.d.). Synthesis of an Advanced Intermediate En Route to the Mitomycin Natural Products. Retrieved from [Link]

-

PubChem. N-[(E)-ethylideneamino]-2-methylpropan-2-amine. Retrieved from [Link]

-

NC State University Libraries. 10.8 Nucleophilic Addition of Amines: Imine and Enamine Formation. Retrieved from [Link]

-

Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved from [Link]

-

Master Organic Chemistry. (2022, March 7). Imines – Their Properties, Formation, Reactions, and Mechanisms. Retrieved from [Link]

-

PubChem. This compound. Retrieved from [Link]

-

YouTube. (2020, March 20). imine preparation & formation mechanism. Retrieved from [Link]

-

Loba Chemie. tert-BUTYLAMINE FOR SYNTHESIS. Retrieved from [Link]

-

PubMed. Practical synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate and resolution of enantiomers. Retrieved from [Link]

-

Khan Academy. Formation of imines and enamines. Retrieved from [Link]

-

New Jersey Department of Health. Hazard Summary: tert-BUTYLAMINE. Retrieved from [Link]

-

ResearchGate. 2-Methyl-N-[(E)-4-nitrobenzylidene]propan-2-amine. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Asymmetric synthesis of amines using tert-butanesulfinamide. Retrieved from [Link]

-

YouTube. (2017, February 28). Imine Formation from an Aldehyde and Primary Amine in Organic Chemistry. Retrieved from [Link]

-

PubChem. N-Ethyl-N-methylpropan-2-amine. Retrieved from [Link]

-

Carl ROTH. Safety Data Sheet: Acetaldehyde. Retrieved from [Link]

-

PubChem. 2-methyl-N-(1-methylethylidene)propan-2-amine. Retrieved from [Link]

-

PubChem. N-Ethyl-N-methyl-2-propen-1-amine. Retrieved from [Link]

Sources

- 1. This compound | C6H13N | CID 138901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 10.8 Nucleophilic Addition of Amines: Imine and Enamine Formation – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. m.youtube.com [m.youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. chembk.com [chembk.com]

- 7. lobachemie.com [lobachemie.com]

- 8. carlroth.com [carlroth.com]

- 9. nj.gov [nj.gov]

- 10. N-ETHYLIDENE TERT-BUTYLAMINE - Safety Data Sheet [chemicalbook.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

"N-Ethylidene-2-methylpropan-2-amine formation mechanism"

An In-Depth Technical Guide to the Formation Mechanism of N-Ethylidene-2-methylpropan-2-amine

This guide provides a comprehensive examination of the formation mechanism of this compound, an imine synthesized from the reaction of acetaldehyde and tert-butylamine. Designed for researchers, scientists, and drug development professionals, this document delves into the underlying principles of imine formation, the causality behind experimental conditions, and a practical synthesis protocol.

Introduction: The Significance of Imine Formation

The formation of this compound (also known as N-tert-butylethanimine) is a classic example of imine synthesis, a fundamental transformation in organic chemistry.[1] Imines, characterized by a carbon-nitrogen double bond (C=N), are pivotal intermediates in numerous synthetic pathways, including the synthesis of secondary amines, nitrogen-containing heterocycles, and various biologically active molecules.[2][3][4]

The reaction proceeds via the condensation of an aldehyde (acetaldehyde) with a primary amine (tert-butylamine), involving a two-stage process: nucleophilic addition followed by dehydration.[5][6] Understanding this mechanism is crucial for controlling reaction outcomes, optimizing yields, and applying this chemistry to more complex molecular architectures.

The Core Reaction Mechanism: A Step-by-Step Analysis

The formation of the imine is a reversible, acid-catalyzed process.[7] The mechanism can be dissected into two distinct phases: the initial formation of a carbinolamine intermediate and its subsequent dehydration to yield the final imine product.

Phase I: Nucleophilic Addition and Carbinolamine Formation

This initial phase involves the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the aldehyde.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of tert-butylamine acts as a nucleophile, attacking the partially positive carbonyl carbon of acetaldehyde. This breaks the pi bond of the carbonyl group, pushing the electrons onto the oxygen atom and forming a zwitterionic tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the positively charged nitrogen to the negatively charged oxygen. This can occur via an intermolecular process involving the solvent or another amine molecule. The result is a neutral tetrahedral intermediate known as a carbinolamine (or hemiaminal).[6] This intermediate is generally unstable and exists in equilibrium with the starting materials.

Phase II: Acid-Catalyzed Dehydration

The second phase is the rate-determining step and involves the elimination of a water molecule to form the C=N double bond. This step is significantly accelerated by an acid catalyst.[8]

-

Protonation of the Hydroxyl Group: The oxygen of the carbinolamine's hydroxyl group is protonated by an acid catalyst (H-A). This is a critical step, as it converts the hydroxyl group, a poor leaving group, into a water molecule, which is an excellent leaving group.[6]

-

Elimination of Water: The lone pair on the nitrogen atom helps to push out the water molecule, leading to the formation of a resonance-stabilized cation known as an iminium ion .

-

Deprotonation: A base (such as water or another amine molecule) removes the proton from the nitrogen atom, neutralizing the charge and forming the final imine product. This step also regenerates the acid catalyst, allowing it to participate in another reaction cycle.[6]

Visualization of the Formation Mechanism

The following diagram illustrates the complete, step-by-step reaction pathway from reactants to the final imine product.

Caption: Reaction mechanism for imine formation.

Scientific Integrity: Causality Behind Experimental Choices

The successful synthesis of an imine is not merely a matter of mixing reactants; it requires careful control of reaction conditions, grounded in the principles of the mechanism.

The Critical Role of pH Control

The rate of imine formation is highly dependent on the pH of the reaction medium, with an optimal range typically between 4.5 and 5.[7][9][10]

-

Excessively Acidic Conditions (Low pH): If the medium is too acidic, the primary amine, which is basic, will be almost entirely protonated to form an ammonium salt (R-NH₃⁺). This protonated form has no lone pair of electrons on the nitrogen and is therefore non-nucleophilic, effectively halting the first step of the reaction.[7][9]

-

Basic or Neutral Conditions (High pH): In a basic or neutral medium, the initial nucleophilic attack and carbinolamine formation can occur. However, there is an insufficient concentration of acid to effectively protonate the hydroxyl group of the carbinolamine.[7] Without this crucial activation step, the poor -OH leaving group cannot be eliminated, and the reaction stalls at the carbinolamine intermediate stage.

Therefore, a weakly acidic buffer or a catalytic amount of a non-nucleophilic acid is employed to maintain a delicate balance: ensuring a sufficient population of free amine for the nucleophilic attack while providing enough acid to catalyze the rate-limiting dehydration step.

Driving the Equilibrium: The Role of Water Removal

Imine formation is a reversible equilibrium reaction.[7] To achieve a high yield of the product, the equilibrium must be shifted to the right, in accordance with Le Châtelier's principle. This is almost universally accomplished by removing the water byproduct as it is formed.

-

Dehydrating Agents: A common laboratory-scale technique is the addition of a chemical dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or copper(II) sulfate (CuSO₄).[3][4] These salts sequester water, effectively removing it from the reaction mixture.

-

Azeotropic Distillation: For larger-scale reactions, a Dean-Stark apparatus is often used. The reaction is run in a solvent (like toluene) that forms a low-boiling azeotrope with water. The azeotrope distills out of the reaction, condenses, and collects in the side arm, where the denser water separates and can be removed, while the solvent returns to the reaction flask.

Experimental Protocol: Synthesis of this compound

This protocol describes a self-validating method for the synthesis of the target imine, incorporating principles discussed above to ensure a high yield.

Reactants and Reagents

| Compound | IUPAC Name | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |

| Reactant 1 | tert-Butylamine | C₄H₁₁N | 73.14 | 44-46 |

| Reactant 2 | Acetaldehyde | C₂H₄O | 44.05 | 20.2 |

| Product | This compound | C₆H₁₃N | 99.17 | 89-91 |

| Solvent | Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 39.6 |

| Dehydrating Agent | Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | N/A |

Data sourced from PubChem and other chemical suppliers.

Step-by-Step Methodology

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add tert-butylamine (7.31 g, 0.10 mol) and 100 mL of anhydrous dichloromethane.

-

Addition of Dehydrating Agent: Add anhydrous magnesium sulfate (18.0 g, 0.15 mol) to the solution. The MgSO₄ acts as a robust dehydrating agent, sequestering the water molecule produced during the condensation and driving the reaction equilibrium towards the product.

-

Cooling: Place the flask in an ice-water bath and stir the suspension for 10 minutes to cool it to 0-5 °C. This is crucial because acetaldehyde is highly volatile (b.p. 20.2 °C), and cooling minimizes its evaporation.

-

Addition of Acetaldehyde: Slowly add acetaldehyde (4.41 g, 0.10 mol) to the stirred suspension dropwise over 15-20 minutes using a dropping funnel. Maintain the temperature below 10 °C during the addition.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 4-6 hours.

-

Monitoring: The reaction can be monitored by taking small aliquots, filtering them, and analyzing by Gas Chromatography (GC) to observe the disappearance of the starting materials and the appearance of the product peak.

-

Workup: Once the reaction is complete, remove the magnesium sulfate by vacuum filtration, washing the solid cake with a small amount of fresh dichloromethane (2 x 15 mL).

-

Purification: Combine the filtrate and washes. Remove the dichloromethane solvent using a rotary evaporator. The resulting crude liquid is this compound. If higher purity is required, the product can be purified by fractional distillation under atmospheric pressure.

Conclusion

The formation of this compound is a textbook illustration of imine synthesis, governed by the principles of nucleophilic addition and acid-catalyzed dehydration. For professionals in drug development and organic synthesis, a deep understanding of this mechanism is not merely academic; it is the foundation for manipulating reaction conditions to achieve desired outcomes. The judicious control of pH and the effective removal of water are the key experimental levers that allow chemists to drive this reversible reaction to completion, unlocking the synthetic potential of the versatile imine functional group.

References

-

N-ethylideneethylamine Definition - Organic Chemistry Key Term . Fiveable. Available from: [Link]

-

This compound . PubChem, National Center for Biotechnology Information. Available from: [Link]

-

Making amines . Chemguide. Available from: [Link]

- Process for preparing unsymmetric secondary tert-butylamines in the liquid phase. Google Patents.

-

N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles . Beilstein Journal of Organic Chemistry. Available from: [Link]

-

Aldehydes and Ketones with Amines: Imine Formation Mechanism . JoVE. Available from: [Link]

-

Asymmetric synthesis of amines using tert-butanesulfinamide . ResearchGate. Available from: [Link]

-

Mendes, J. A., et al. (2021). N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles . Beilstein Journal of Organic Chemistry, 17, 1096–1140. Available from: [Link]

-

Nucleophilic Addition of Amines- Imine and Enamine Formation . Chemistry LibreTexts. Available from: [Link]

-

Imine formation . Chemistry LibreTexts. Available from: [Link]

-

Imine formation . Lumen Learning. Available from: [Link]

-

Imine Formation from an Aldehyde and Primary Amine in Organic Chemistry . YouTube. Available from: [Link]

-

Detailed reaction mechanism for imine formation from an aldehyde and a primary amine . ResearchGate. Available from: [Link]

Sources

- 1. This compound | C6H13N | CID 138901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. fiveable.me [fiveable.me]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 21.4. Imine formation | Organic Chemistry II [courses.lumenlearning.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Video: Aldehydes and Ketones with Amines: Imine Formation Mechanism [jove.com]

- 10. chem.libretexts.org [chem.libretexts.org]

"characterization of N-Ethylidene-2-methylpropan-2-amine using NMR and IR spectroscopy"

An In-Depth Technical Guide to the Spectroscopic Characterization of N-Ethylidene-2-methylpropan-2-amine

Abstract

Imines (or Schiff bases) are a pivotal class of compounds, serving as critical intermediates in organic synthesis and as core structural motifs in various biologically active molecules. Their unambiguous characterization is paramount for ensuring the integrity of subsequent research and development stages. This technical guide provides a comprehensive, field-proven methodology for the structural elucidation of a representative aliphatic imine, this compound, utilizing Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Infrared (IR) spectroscopy. Beyond presenting protocols, this document delves into the causal logic behind spectral interpretation, offering a self-validating framework for researchers, scientists, and drug development professionals to confirm the synthesis and purity of imine-containing targets.

Introduction: The Analytical Imperative

This compound is a simple yet illustrative aliphatic imine, typically formed from the condensation reaction between acetaldehyde and tert-butylamine. The central analytical challenge is to confirm the formation of the characteristic carbon-nitrogen double bond (C=N) and to verify the complete consumption of the starting materials, particularly the primary amine. Spectroscopic techniques offer a non-destructive and highly informative approach to this challenge.

-

Infrared (IR) Spectroscopy serves as the first line of inquiry, providing rapid confirmation of the presence of the imine functional group and the absence of the N-H bond from the starting amine.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy provides the definitive structural map. ¹H NMR confirms the precise connectivity and relative number of protons, while ¹³C NMR elucidates the carbon framework of the molecule.

This guide will treat these techniques not as isolated steps, but as a cohesive, synergistic workflow that provides an unassailable confirmation of the molecular structure.

Molecular Structure and Spectroscopic Overview

To effectively interpret the spectra, we must first understand the distinct electronic environments within the this compound molecule.

Caption: Workflow for structural elucidation using ¹H NMR spectroscopy.

Predicted ¹H NMR Data Summary

| Label | Assignment | Predicted δ (ppm) | Integration | Multiplicity | Rationale for Assignment |

| c | -C(CH ₃)₃ | ~1.1 | 9H | Singlet (s) | These nine protons are chemically equivalent due to rapid rotation around the C-C bonds. Being attached to an sp³ carbon and distant from the electronegative nitrogen, they are highly shielded and appear far upfield. The signal is a sharp singlet because there are no adjacent protons, and its large integration value makes it unmistakable. [1][2] |

| a | -CH=N-CH ₃ | ~1.9 | 3H | Doublet (d) | These protons are on a carbon adjacent to the C=N double bond. They are coupled to the single imine proton ('b'), resulting in a doublet according to the n+1 rule. Their chemical shift is downfield relative to a standard alkane due to the deshielding effect of the imine. |

| b | -CH =N-CH₃ | ~7.8 | 1H | Quartet (q) | This imine proton is directly attached to the sp² carbon of the C=N bond and is significantly deshielded by the electronegative nitrogen atom, pushing its signal far downfield. [3]It is coupled to the three protons of the adjacent methyl group ('a'), splitting the signal into a quartet (3+1=4). This signal is a hallmark of an aldimine. |

¹³C NMR Spectroscopy: The Carbon Skeleton

Proton-decoupled ¹³C NMR spectroscopy provides a count of the unique carbon environments and their chemical nature (sp³, sp²), confirming the carbon backbone of the molecule.

Experimental Protocol

A higher sample concentration is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Sample Preparation: Prepare a more concentrated sample, typically 25-50 mg in 0.6 mL of CDCl₃.

-

Instrument Parameters (101 MHz for a 400 MHz ¹H instrument):

-

Pulse Program: Standard proton-decoupled pulse (e.g., zgpg30).

-

Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

-

Spectral Width: 0-200 ppm.

-

Relaxation Delay: 2-5 seconds.

-

Interpretation of the ¹³C NMR Spectrum

The chemical shift of each carbon signal is highly indicative of its local electronic environment.

Predicted ¹³C NMR Data Summary

| Assignment | Predicted δ (ppm) | Rationale for Assignment |

| -N=CH-C H₃ | ~18 | Standard sp³ carbon chemical shift for a methyl group adjacent to a double bond. |

| -C(C H₃)₃ | ~29 | The three equivalent methyl carbons of the tert-butyl group are shielded and appear in the typical alkane region. [2] |

| -C (CH₃)₃ | ~55 | This quaternary sp³ carbon is directly attached to the electronegative nitrogen, which deshields it and shifts it downfield relative to the methyl carbons attached to it. |

| -C H=N- | ~165 | This is the key signal. The sp² hybridized imine carbon is significantly deshielded by both the double bond and its direct attachment to nitrogen, placing it far downfield in a region characteristic of imines. |

A Self-Validating Analytical Framework

The true power of this characterization lies in the synergy of the techniques. No single spectrum provides absolute proof, but together they form a logical, self-validating system.

Caption: The logical workflow from synthesis to unambiguous structural confirmation.

This framework demonstrates trustworthiness:

-

IR confirms the functional group transformation.

-

¹H NMR confirms the proton count and connectivity, proving the specific arrangement of atoms.

-

¹³C NMR confirms the carbon skeleton, including the critical downfield imine carbon.

Conclusion

The characterization of this compound is a straightforward process when approached with a systematic, multi-technique methodology. IR spectroscopy provides a rapid and effective screen for the desired functional group transformation. Subsequently, ¹H and ¹³C NMR spectroscopy deliver an exhaustive and detailed picture of the molecular architecture. By cross-validating the data from these distinct yet complementary techniques, researchers can achieve an exceptionally high degree of confidence in the identity, structure, and purity of their synthesized imine, ensuring the integrity of their scientific endeavors.

References

- Vertex AI Search. (2024). Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein - PMC.

- Vertex AI Search. (2024). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes.

- Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Department of Chemistry and Biochemistry.

- LibreTexts. (2021). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I.

- ACD/Labs. (2008). t-Butyl group towers over other 1H resonances.

- LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications.

- Brainly. (2023). A ¹H NMR spectrum of tert-butyl methyl ether shows two signals with the following ratio of.

- BenchChem. (2025). Application Note: Protocol for ¹H and ¹³C NMR Characterization of Imines.

- Mayr, H., Ofial, A. R., Würthwein, E. U., & Aust, N. C. (1997). NMR Spectroscopic Evidence for the Structure of Iminium Ion Pairs. Journal of the American Chemical Society.

- BenchChem. (2025). Application Notes and Protocols for the NMR Characterization of 1-(3-Chlorophenyl)-2-methylpropan-2-amine.

Sources

An In-depth Technical Guide to the Physical and Chemical Properties of N-tert-butylethanimine

Introduction

N-tert-butylethanimine, systematically known as N-ethylidene-tert-butylamine, is an aliphatic imine of significant interest in synthetic organic chemistry. Its utility stems from the versatile reactivity of the carbon-nitrogen double bond, which serves as a key building block for the synthesis of more complex nitrogen-containing molecules. The sterically demanding tert-butyl group often imparts unique selectivity in chemical transformations, making this compound a valuable tool for researchers in pharmaceuticals and materials science. This guide provides a comprehensive overview of the known physical and chemical properties of N-tert-butylethanimine, outlines protocols for its synthesis and characterization, and discusses its reactivity and handling. Due to the limited availability of direct experimental data in peer-reviewed literature, some properties are inferred from closely related analogues and established chemical principles.

Physicochemical Properties

The physical and chemical characteristics of N-tert-butylethanimine are summarized below. These values are compiled from available chemical databases and should be considered as reference points for further experimental verification.

| Property | Value | Reference(s) |

| CAS Number | 7020-80-6 | [1] |

| Molecular Formula | C₆H₁₃N | [1] |

| Molar Mass | 99.17 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 121.7 °C at 760 mmHg | [1] |

| Density | 0.73 g/cm³ | [1] |

| Flash Point | 18.4 °C | [1] |

| Vapor Pressure | 17.3 mmHg at 25 °C | [1] |

| Refractive Index | 1.403 | [1] |

| Solubility | Soluble in water | [1] |

| Storage Temperature | 2-8 °C | [1] |

Synthesis of N-tert-butylethanimine

N-tert-butylethanimine is typically synthesized via a condensation reaction between acetaldehyde and tert-butylamine. This reaction is often catalyzed by an acid and requires the removal of water to drive the equilibrium towards the imine product.

General Experimental Protocol: Acid-Catalyzed Imine Formation

The following protocol is a generalized representation of a common method for imine synthesis and should be adapted and optimized for specific laboratory conditions.

-

Reaction Setup : To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add tert-butylamine (1.0 equivalent) and a suitable solvent such as toluene or dichloromethane.

-

Addition of Aldehyde : Cool the solution in an ice bath and slowly add acetaldehyde (1.1 equivalents).

-

Catalyst Addition : Add a catalytic amount of a dehydrating agent or Lewis acid, such as anhydrous magnesium sulfate or a catalytic amount of p-toluenesulfonic acid.

-

Reaction : Allow the mixture to warm to room temperature and then heat to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap.

-

Work-up : Once the reaction is complete, cool the mixture to room temperature. Filter the solution to remove the dehydrating agent. The solvent can be removed under reduced pressure.

-

Purification : The crude product can be purified by distillation to yield pure N-tert-butylethanimine.

Caption: Experimental Workflow for Synthesis and Characterization.

Conclusion

N-tert-butylethanimine is a valuable reagent in organic synthesis with a rich, albeit not extensively documented, chemical profile. This guide consolidates the available data on its physical properties and provides a framework for its synthesis, characterization, and safe handling based on established principles of imine chemistry. Further experimental investigation is warranted to fully elucidate the spectroscopic and toxicological properties of this compound, which will undoubtedly expand its utility in the development of novel chemical entities.

References

-

NIST. (n.d.). N-tert-Butylethylamine. NIST WebBook. Retrieved from [Link]

-

PubChem. (n.d.). (Z)-N-(tert-butyl)ethanimine oxide. National Center for Biotechnology Information. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of N-tert-Butylethylamine (CAS 4432-77-3). Retrieved from [Link]

-

Pharmaffiliates. (n.d.). N-tert-Butylmethanimine. Retrieved from [Link]

-

PubChem. (n.d.). N-(1,1-Dimethylethyl)-1-butanamine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). tert-butyl(ethyl)amine. National Center for Biotechnology Information. Retrieved from [Link]

-

Bandar, J. S., & Lambert, T. H. (2013). Cyclopropenimine-Catalyzed Enantioselective Mannich Reactions of tert-Butyl Glycinates with N-Boc-Imines. Journal of the American Chemical Society, 135(31), 11791–11794. [Link]

-

PubChem. (n.d.). Tert-Butylamine. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Syntheses. (n.d.). tert-BUTYLAMINE. Retrieved from [Link]

-

NIST. (n.d.). N-Butyl-tert-butylamine. NIST WebBook. Retrieved from [Link]

-

NIST. (n.d.). N-tert-Butylethylamine. NIST WebBook. Retrieved from [Link]

-

Ellman, J. A., et al. (2021). N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. Beilstein Journal of Organic Chemistry, 17, 1234–1285. [Link]

-

Beilstein Journals. (2021). N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. Retrieved from [Link]

-

ChemBK. (2024). N-ETHYLIDENE TERT-BUTYLAMINE. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Hydrolysis of imines to give ketones (or aldehydes). Retrieved from [Link]

-

Chemistry Steps. (n.d.). Imine and Enamine Hydrolysis Mechanism. Retrieved from [Link]

-

Yus, M., et al. (2017). Reactions of Chiral N-Tert-Butanesulfinyl Imines with Ethyl Nitroacetate. Request PDF. Retrieved from [Link]

-

ResearchGate. (n.d.). The infrared spectra of (a) t-butylamine and (b) t-butyl alcohol in the two regions. Retrieved from [Link]

-

NIST. (n.d.). N-tert-Butylethylamine. NIST WebBook. Retrieved from [Link]

-

Ellman, J. A., et al. (2009). Recycling the tert-Butanesulfinyl Group in the Synthesis of Amines Using tert-Butanesulfinamide. The Journal of Organic Chemistry, 74(6), 2311–2317. [Link]

-

Li, Y., et al. (2022). Direct synthesis of N-perfluoro-tert-butyl secondary amines from N-trifluoromethyl secondary amines. Nature Communications, 13(1), 6049. [Link]

-

NIST. (n.d.). Tert-butyl amine hydrochloride. NIST WebBook. Retrieved from [Link]

-

PubMed. (n.d.). Preparation of N-acetyl, tert-butyl amide derivatives of the 20 natural amino acids. Retrieved from [Link]

-

Pearson. (n.d.). The mass spectrum of tert-butylamine follows shows an intense bas.... Retrieved from [Link]

-

Hill, J., & Crich, D. (2021). Synthesis of O-tert-Butyl-N,N-disubstituted Hydroxylamines by N-O Bond Formation. Organic Letters, 23(16), 6337–6341. [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Imine Hydrogenation by Alkylaluminum Catalysts. Retrieved from [Link]

-

YouTube. (2023). Making Tert-Butylamine: A Stinky Precursor to an Even Stinkier Isocyanide!. Retrieved from [Link]

-

SpectraBase. (n.d.). tert-Butylamine. Retrieved from [Link]

-

MassBank. (n.d.). tert-butylamine. Retrieved from [Link]

-

SpectraBase. (n.d.). N-(tert.-butyl)-amine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

PubChem. (n.d.). N-(tert-butyl-ethyl-methylsilyl)ethanamine. National Center for Biotechnology Information. Retrieved from [Link]

-

NCERT. (n.d.). Amines. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Ethanamine, N-ethyl- (CAS 109-89-7). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Hydrolysis and Stability of N-Ethylidene-2-methylpropan-2-amine

This technical guide provides a comprehensive overview of the chemical stability and hydrolysis of N-Ethylidene-2-methylpropan-2-amine, an aliphatic imine of significant interest in synthetic chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering in-depth theoretical insights and practical experimental protocols.

Introduction: The Significance of Imine Lability

Imines, or Schiff bases, are characterized by a carbon-nitrogen double bond and serve as crucial intermediates in a vast array of chemical transformations.[1] Their prevalence in biochemical pathways and their utility as dynamic covalent bonds in materials science underscore the importance of understanding their stability. This compound (also known as N-tert-butylethanimine) is a representative aliphatic imine. Its stability is a critical parameter, as imines are generally susceptible to hydrolysis, reverting to their constituent aldehyde and amine.[2][3] This reversible nature is both a key feature for their application in dynamic covalent chemistry and a challenge for their use as stable synthons.

This guide will delve into the mechanistic underpinnings of this compound hydrolysis, the factors governing its stability, and detailed methodologies for the kinetic analysis of its degradation.

Chemical Profile of this compound

This compound is formed from the condensation of acetaldehyde and tert-butylamine. Its chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | N-tert-butylethanimine | [4] |

| Synonyms | This compound, N-Ethylidene tert-butylamine | [4] |

| CAS Number | 7020-80-6 | [4][5] |

| Molecular Formula | C₆H₁₃N | [4][5] |

| Molecular Weight | 99.17 g/mol | [4] |

| Appearance | Solid | [5] |

Below is a diagram illustrating the structure of this compound and its hydrolysis products, acetaldehyde and tert-butylamine.

Caption: Acid-catalyzed hydrolysis of an imine.

Base-Catalyzed Hydrolysis

While less common, imine hydrolysis can also occur under basic conditions. The mechanism involves the direct attack of a hydroxide ion on the imine carbon. This process is generally slower than acid-catalyzed hydrolysis.

Factors Influencing the Stability of this compound

The stability of an imine is influenced by several structural and environmental factors. For this compound, the following are particularly relevant:

-

Steric Hindrance: The bulky tert-butyl group on the nitrogen atom provides significant steric hindrance around the C=N double bond. This bulkiness can shield the imine carbon from nucleophilic attack by water, thereby increasing the stability of the molecule compared to imines with less bulky substituents.

-

Electronic Effects: The alkyl groups (ethylidene and tert-butyl) are electron-donating. This increases the electron density at the imine carbon, making it less electrophilic and therefore less susceptible to nucleophilic attack.

-

pH of the Medium: As discussed, the rate of hydrolysis is highly dependent on the pH. In acidic solutions, the hydrolysis of this compound will be significantly accelerated. Conversely, in neutral or basic media, the imine will exhibit greater stability.

-

Temperature: Like most chemical reactions, the rate of imine hydrolysis increases with temperature. For long-term storage and handling, maintaining low temperatures is crucial for preserving the integrity of the compound.

Experimental Protocols for Stability and Hydrolysis Studies

A thorough understanding of the stability of this compound requires robust experimental protocols. The following sections provide detailed methodologies for synthesizing the imine and for conducting kinetic analysis of its hydrolysis.

Synthesis of this compound

This protocol describes a general method for the synthesis of this compound via the condensation of acetaldehyde and tert-butylamine.

Materials:

-

Acetaldehyde

-

tert-Butylamine

-

Anhydrous magnesium sulfate (or other suitable drying agent)

-

Anhydrous solvent (e.g., diethyl ether or dichloromethane)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Condenser

-

Separatory funnel

Procedure:

-

To a round-bottom flask containing a magnetic stir bar, add tert-butylamine (1.0 equivalent) dissolved in the anhydrous solvent.

-

Cool the flask in an ice bath.

-

Slowly add acetaldehyde (1.1 equivalents) to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Add anhydrous magnesium sulfate to the reaction mixture to remove the water formed during the reaction.

-

Stir for an additional 30 minutes.

-

Filter the reaction mixture to remove the drying agent.

-

Remove the solvent under reduced pressure to obtain the crude this compound.

-

The product can be further purified by distillation if necessary.

Kinetic Analysis of Hydrolysis by UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a convenient method for monitoring the hydrolysis of imines, provided there is a sufficient difference in the UV-Vis absorbance spectra of the imine and its hydrolysis products.

Instrumentation:

-

UV-Vis Spectrophotometer with temperature control

-

Quartz cuvettes

Procedure:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or ethanol).

-

Prepare a series of buffer solutions at different pH values (e.g., pH 4, 7, and 9).

-

For each kinetic run, add a small aliquot of the imine stock solution to a cuvette containing the buffer solution, pre-equilibrated at the desired temperature.

-

Immediately begin monitoring the change in absorbance at a wavelength where the imine absorbs maximally and the products have minimal absorbance.

-

Record the absorbance at regular time intervals until the reaction is complete (i.e., the absorbance becomes constant).

-

The pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance versus time data to a first-order exponential decay equation.

Illustrative Hydrolysis Data:

The following table presents hypothetical, yet realistic, hydrolysis rate data for this compound under different conditions to illustrate the expected trends.

| pH | Temperature (°C) | Observed Rate Constant (k_obs, s⁻¹) | Half-life (t₁/₂, s) |

| 4.0 | 25 | 1.5 x 10⁻³ | 462 |

| 7.0 | 25 | 2.0 x 10⁻⁵ | 34657 |

| 9.0 | 25 | 5.0 x 10⁻⁶ | 138629 |

| 4.0 | 37 | 4.5 x 10⁻³ | 154 |

Kinetic Analysis of Hydrolysis by ¹H NMR Spectroscopy

¹H NMR spectroscopy is a powerful technique for monitoring the hydrolysis of imines as it allows for the simultaneous observation of the disappearance of the imine and the appearance of the aldehyde and amine products.

Instrumentation:

-

NMR Spectrometer

Procedure:

-

Prepare a stock solution of this compound in a deuterated solvent (e.g., D₂O with a co-solvent like acetonitrile-d₃ if solubility is an issue).

-

Adjust the pD of the solution using DCl or NaOD.

-

Acquire a ¹H NMR spectrum at time zero.

-

Acquire subsequent spectra at regular time intervals.

-

Integrate the signals corresponding to a characteristic proton of the imine (e.g., the CH=N proton) and a characteristic proton of one of the products (e.g., the aldehydic proton of acetaldehyde).

-

The concentration of the imine at each time point can be determined from the relative integrals of the signals.

-

Plot the natural logarithm of the imine concentration versus time. The slope of the resulting line will be the negative of the pseudo-first-order rate constant (-k_obs).

Caption: Workflow for kinetic analysis of imine hydrolysis by ¹H NMR.

Conclusion

This compound, as a sterically hindered aliphatic imine, exhibits a degree of stability that is highly dependent on environmental conditions, particularly pH and temperature. A thorough understanding of its hydrolysis kinetics is essential for its effective utilization in organic synthesis and for the development of novel therapeutics and materials. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate the stability of this and other imine-containing molecules. By carefully controlling the reaction conditions, the lability of the imine bond can be harnessed to achieve desired chemical outcomes.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Master Organic Chemistry. Hydrolysis of imines to give ketones (or aldehydes). [Link]

-

Gao, Y., Zhu, Y., Zhao, M., et al. Selective Aliphatic Aldimine Formation and Stabilization by a Hydrophobic Capsule in Water. Journal of the American Chemical Society. [Link]

-

ResearchGate. The infrared spectra of (a) t-butylamine and (b) t-butyl alcohol in the two regions. [Link]

-

ResearchGate. (a) The regulation of imine condensation/hydrolysis with UV/visible.... [Link]

-

Dash, A. C., & Praharaj, S. Hydrolysis of imines: Kinetics and mechanism of spontaneous acid-, base-, and metal ion-induced hydrolysis of N-salicylidene-2-aminothiazole. Journal of the Chemical Society, Dalton Transactions. [Link]

-

Richard, J. P., Amyes, T. L., & O'Donoghue, A. C. Substituent Effects on the Thermodynamic Stability of Imines Formed from Glycine and Aromatic Aldehydes: Implications for the Catalytic Activity of Pyridoxal-5'-Phosphate (PLP). National Institutes of Health. [Link]

-

Aprahamian, I., et al. The stability of imine-containing dynamicr[2]otaxanes to hydrolysis. RSC Publishing. [Link]

-

Lamb, A. L., et al. HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation. National Institutes of Health. [Link]

-

ResearchGate. Hydrolysis Rates for Various pH Levels | Download Table. [Link]

-

Organic & Biomolecular Chemistry. Supramolecular stabilization of a protonated imine in water with cucurbitu[6]ril. RSC Publishing. [Link]

-

Layer, R. W. The Chemistry of Imines. Chemical Reviews. [Link]

-

PubChem. N-[(E)-ethylideneamino]-2-methylpropan-2-amine. National Center for Biotechnology Information. [Link]

-

ResearchGate. Structure‐stability correlations for imine formation in aqueous solution. [Link]

-

NIST WebBook. 2-(tert-Butylamino)ethanol. [Link]

-

Illinois State University. Infrared Spectroscopy. [Link]

-

MDPI. N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. [Link]

-

ResearchGate. Infrared Spectroscopy of the tert -Butyl Cation in the Gas Phase. [Link]

-

ResearchGate. Synthesis, Characterization and Hydrolysis Study of the Imine and the Hydrazone of p- nitro benzaldehyde, under Simulated Physiological Conditions. [Link]

-

National Institutes of Health. UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions with Poly({4,8-bis[(2-Ethylhexyl)oxy]Benzo[1,2-b:4,5-b′]. [Link]

-

ResearchGate. 2-Methyl-N-[(E)-4-nitrobenzylidene]propan-2-amine. [Link]

-

MDPI. Kinetic Study on the Base-Catalyzed Imine-Enamine Tautomerism of a Chiral Biologically Active Isoxazoline Derivative by HPLC on Amylose Tris(3,5-dimethylphenylcarbamate) Chiral Stationary Phase. [Link]

-

ResearchGate. Determination and Correlation of Solubility of N - tert -Butylacrylamide in Seven Different Solvents at Temperatures between (279.15 and 353.15) K. [Link]

-

National Institutes of Health. A UV/Vis Spectroscopy-Based Assay for Monitoring of Transformations Between Nucleosides and Nucleobases. [Link]

-

Journals. UV - Spectroscopy: as a tool to determine enzyme activity. [Link]

-

arkat usa. A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. [Link]

-

PubMed. Kinetics of hydrolysis and mutational analysis of N,N-diethyl-m-toluamide hydrolase from Pseudomonas putida DTB. [Link]

-

Spectroscopy Online. Organic Nitrogen Compounds III: Secondary and Tertiary Amines. [Link]

-

DTIC. Kinetic Studies and Product Characterization during the Basic Hydrolysis of Glyceryl Nitrate Esters. [Link]

-

ResearchGate. Kinetics of hydrolysis and mutational analysis of N,N-diethyl-m-toluamide hydrolase from Pseudomonas putida DTB | Request PDF. [Link]

-

The Royal Society of Chemistry. Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe. [Link]

-

PubChem. N-Ethyl-N-methylpropan-2-amine. National Center for Biotechnology Information. [Link]

-

News-Medical.Net. Imine Hydrolysis. [Link]

-

Awatif Amaria Moulay, Kheira Diaf, & Zineb Elbahri. p-ANISIDINE RELEASE STUDY BY HYDROLYSIS OF SCHIFF BASES IN HOMOGENEOUS MEDIA. [Link]

-

SciSpace. NMR Spectra of Some Nitro-substituted N-Alkylanilines I. [Link]

-

Journal of the Chemical Society, Dalton Transactions. kinetics and mechanism of spontaneous acid-, base-, and metal ion-induced hydrolysis of N-salicylidene-2-aminothiazole. RSC Publishing. [Link]

-

University of Regina. On the hydrolysis mechanisms of amides and peptides. [Link]

-

ResearchGate. (PDF) Kinetic analysis of butyrylcholinesterase-catalyzed hydrolysis of acetanilides. [Link]

-

Amanote Research. (PDF) A Kinetic Study of the Basic Hydrolysis of - Amanote Research. [Link]

-

PubMed. Effect of temperature and pressure on yeast invertase stability: a kinetic and conformational study. [Link]

-

PubMed. Effect of Temperature and Moisture on the Physical Stability of Binary and Ternary Amorphous Solid Dispersions of Celecoxib. [Link]

Sources

- 1. news-medical.net [news-medical.net]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. The stability of imine-containing dynamic [2]rotaxanes to hydrolysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. This compound | C6H13N | CID 138901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. Substituent Effects on the Thermodynamic Stability of Imines Formed from Glycine and Aromatic Aldehydes: Implications for the Catalytic Activity of Pyridoxal-5'-Phosphate (PLP) - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to N-Ethylidene-2-methylpropan-2-amine (CAS: 7020-80-6): Properties, Synthesis, and Handling

This document provides an in-depth technical overview of N-Ethylidene-2-methylpropan-2-amine, a versatile imine intermediate crucial in various synthetic applications. Intended for researchers, chemists, and drug development professionals, this guide synthesizes core chemical data, proven experimental protocols, and critical safety insights to facilitate its effective and safe utilization in a laboratory setting.

Core Identification and Nomenclature

This compound, registered under CAS number 7020-80-6, is an aldimine, a class of compounds also known as Schiff bases.[1] It is formed from the condensation of a primary amine, tert-butylamine, and an aldehyde, acetaldehyde.[2] This structure imparts specific reactivity, primarily centered around the carbon-nitrogen double bond (C=N).

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 7020-80-6 | [3] |

| Molecular Formula | C₆H₁₃N | [3][4][5] |

| Molecular Weight | 99.17 g/mol | [3][6] |

| IUPAC Name | N-tert-butylethanimine | [4][6] |

| Canonical SMILES | CC=NC(C)(C)C | [4][6] |

| InChIKey | RPVBCVQKDPOMII-UHFFFAOYSA-N |[3][4] |

The compound is known by several synonyms, which are frequently encountered in chemical literature and supplier catalogs.

Table 2: Common Synonyms

| Synonym |

|---|

| N-Ethylidene t-butylamine |

| t-Butylethylideneamine |

| Acetaldehyde tert-butylimine |

| (E) N-t-Butyl acetaldimine |

| N-(Ethylidene)-2-methyl-2-propanamine |

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

The physical properties of this imine are critical for its handling, purification, and use in reactions. It is a volatile and combustible liquid with a characteristic odor.

Table 3: Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Boiling Point | 121.7 °C (at 760 mmHg) | [4] |

| Density | 0.73 g/cm³ | [4] |

| Flash Point | 18.4 °C | [4] |

| Physical Form | Liquid / Solid | [4][5] |

| Solubility | Soluble in most organic solvents |[2] |

Note: While typically a liquid, one supplier lists it as a solid, which may reflect a specific high-purity grade or polymorphism at different temperatures.[5]

Synthesis and Reactivity

Synthesis Protocol: Condensation Reaction

The standard synthesis of this compound is a direct condensation reaction, a cornerstone of imine chemistry.[1] The protocol's success hinges on controlling the reaction conditions to favor the formation of the imine and removal of the water byproduct.

Caption: General workflow for the synthesis of the target imine.

Experimental Protocol:

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 1.0 equivalent of tert-butylamine. Cool the flask in an ice-water bath.

-

Rationale: The reaction is exothermic. Initial cooling prevents uncontrolled temperature spikes and potential side reactions.

-

-

Reactant Addition: Slowly add 1.0 equivalent of freshly distilled acetaldehyde to the stirred tert-butylamine via the dropping funnel over 30-60 minutes. Maintain the internal temperature below 10 °C.

-

Rationale: Acetaldehyde is prone to self-condensation (aldol reaction). Using freshly distilled reactant and adding it slowly at low temperatures minimizes this side reaction and ensures high purity of the resulting imine.[2]

-

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours.

-

Work-up & Purification: The product can often be used directly. For higher purity, it can be distilled under atmospheric or reduced pressure. The use of a drying agent (e.g., anhydrous MgSO₄) before distillation is recommended to remove residual water.

-

Expertise Note: Due to the compound's high sensitivity to hydrolysis, all glassware must be scrupulously dried, and the reaction should ideally be conducted under an inert atmosphere (e.g., Nitrogen or Argon).[2]

-

Core Reactivity and Mechanistic Considerations

The defining characteristic of this compound is the electrophilic carbon of the C=N bond and the compound's susceptibility to hydrolysis.

-

Hydrolysis: This is the reverse of the formation reaction. In the presence of water, particularly under acidic or basic catalysis, the imine readily hydrolyzes back to acetaldehyde and tert-butylamine.[1][2] This reactivity necessitates stringent anhydrous storage and handling conditions.[2]

-

Synthetic Utility: As a Schiff base, it serves as a valuable intermediate. The imine functionality can be reduced to form the corresponding secondary amine, or it can act as a substrate in nucleophilic addition reactions. It has been noted for its potential use in biomimetic ring expansion strategies in the synthesis of natural products.[2]

Spectroscopic Characterization

Confirmation of the successful synthesis and purity of this compound is achieved through a combination of standard spectroscopic techniques.

Table 4: Expected Spectroscopic Data

| Technique | Key Feature | Expected Result |

|---|---|---|

| Mass Spec (EI) | Molecular Ion (M⁺) | m/z = 99. The odd mass is consistent with the Nitrogen Rule for a compound containing a single nitrogen atom.[8] |

| α-Cleavage | A prominent fragment from cleavage adjacent to the nitrogen. | |

| IR Spectroscopy | C=N Stretch | A moderate to strong absorption around 1650-1670 cm⁻¹. |

| Absence of signals | No broad O-H stretch (~3300 cm⁻¹), no N-H stretch (~3300-3400 cm⁻¹), and no C=O stretch (~1715 cm⁻¹).[9] | |

| ¹H NMR | tert-Butyl Protons | Singlet, 9H, ~1.2 ppm. |

| Ethylidene CH₃ | Doublet, 3H, ~1.8-2.0 ppm. | |

| Ethylidene CH | Quartet, 1H, ~7.5-8.0 ppm. | |

| ¹³C NMR | C=N Carbon | Signal in the range of 160-170 ppm. |

| | tert-Butyl Carbons | Two signals: quaternary C (~50-60 ppm) and methyl C (~25-30 ppm). |

Note: NMR chemical shifts are approximate and can vary based on the solvent used.

Safety, Handling, and Storage

This compound is a hazardous chemical that requires careful handling to mitigate risks.

Hazard Profile

Based on available Safety Data Sheets (SDS), the compound presents multiple hazards:

-

Physical Hazard: Combustible liquid (H227).

-

Health Hazards:

Safe Handling Protocol

-

Engineering Controls: All manipulations must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[2]

-

Personal Protective Equipment (PPE):

-

Emergency Preparedness: Ensure an eyewash station and safety shower are immediately accessible.

Storage

Proper storage is paramount to maintaining the compound's integrity and ensuring safety.

-

Atmosphere: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis from atmospheric moisture.[2]

-

Temperature: Keep in a refrigerator.[2]

-

Compatibility: Store away from water, acids, and oxidizing agents.

Conclusion

This compound is a foundational building block in organic synthesis, characterized by the reactivity of its imine bond. Its successful application is directly dependent on a thorough understanding of its properties, a precise synthesis protocol that minimizes side reactions, and a strict adherence to anhydrous and safe handling procedures. This guide provides the necessary technical framework for researchers to confidently and safely incorporate this versatile reagent into their synthetic workflows.

References

-

N-Ethylidene t-butylamine. NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

-

Chemical Properties of N-Ethylidene t-butylamine (CAS 7020-80-6). Cheméo. [Link]

-

N-Ethylidene t-butylamine. NIST Mass Spectrometry Data. National Institute of Standards and Technology. [Link]

-

This compound. PubChem. National Center for Biotechnology Information. [Link]

-

Imines – Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. [Link]

-

10.8: Spectroscopy of Amines. Chemistry LibreTexts. [Link]

-

IR: amines. University of Calgary. [Link]

-

24.10 Spectroscopy of Amines. OpenStax. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. N-ETHYLIDENE TERT-BUTYLAMINE | 7020-80-6 [chemicalbook.com]

- 3. N-Ethylidene t-butylamine [webbook.nist.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. This compound | C6H13N | CID 138901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. N-Ethylidene t-butylamine (CAS 7020-80-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to N-Ethylidene-2-methylpropan-2-amine: Synthesis, Characterization, and Applications in Modern Organic Chemistry

Abstract

N-Ethylidene-2-methylpropan-2-amine, also known as N-tert-butylethanimine, is a sterically hindered imine with significant potential in synthetic organic chemistry. Its unique structural features, particularly the tert-butyl group, offer considerable steric influence, making it a valuable reagent and building block in stereoselective reactions. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, spectroscopic characterization, and explores its applications, drawing parallels with analogous chiral auxiliaries. Detailed experimental protocols, safety considerations, and mechanistic insights are presented to equip researchers, scientists, and drug development professionals with the knowledge to effectively utilize this versatile compound.

Introduction: The Synthetic Utility of Sterically Hindered Imines

Imines, or Schiff bases, are a cornerstone of organic synthesis, participating in a myriad of transformations to construct carbon-nitrogen bonds. The incorporation of a sterically demanding substituent, such as a tert-butyl group, adjacent to the imine nitrogen atom, as seen in this compound, imparts unique reactivity and selectivity. This steric hindrance can effectively shield one face of the imine, directing the approach of nucleophiles to the opposite face. This principle is the foundation of many asymmetric syntheses, where controlling the three-dimensional arrangement of atoms is paramount, particularly in the development of chiral pharmaceuticals. This guide will delve into the specifics of this compound, a molecule of growing interest for its potential applications in stereocontrolled synthesis.

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical and chemical properties is fundamental to its successful application in a laboratory setting. The key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 99.17 g/mol | [1] |

| Molecular Formula | C₆H₁₃N | [1] |

| CAS Number | 7020-80-6 | [1] |

| IUPAC Name | N-tert-butylethanimine | [1] |

| Synonyms | This compound, N-Ethylidene tert-butylamine | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of a synthesized compound. The expected spectroscopic data for this compound are detailed below.

2.1.1. ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. For this compound, the following signals are anticipated in its ¹H and ¹³C NMR spectra.[3][4]

| ¹H NMR | Expected Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| tert-Butyl Protons | ~1.2 | Singlet | 9H | -C(CH₃)₃ |

| Methyl Protons | ~1.9 | Doublet | 3H | =CH-CH₃ |

| Methine Proton | ~7.5 | Quartet | 1H | N=CH- |

| ¹³C NMR | Expected Chemical Shift (ppm) | Assignment |

| tert-Butyl Methyl Carbons | ~28 | -C(CH₃)₃ |

| tert-Butyl Quaternary Carbon | ~55 | -C(CH₃)₃ |

| Methyl Carbon | ~18 | =CH-CH₃ |

| Methine Carbon | ~165 | N=CH- |

2.1.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show a characteristic strong absorption band for the C=N (imine) stretch.[5]

| Functional Group | Expected Absorption Range (cm⁻¹) |

| C=N Stretch | 1650 - 1690 |

| C-H Stretch (sp³ and sp²) | 2850 - 3000 |

2.1.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) would be observed at m/z = 99. A prominent fragment would be the loss of a methyl group from the tert-butyl substituent, resulting in a peak at m/z = 84. The base peak is often observed at m/z = 58, corresponding to the stable tert-butyl cation.[6][7][8]

Synthesis of this compound: A Validated Protocol

The synthesis of this compound is typically achieved through the condensation reaction of tert-butylamine and acetaldehyde. This reaction is an equilibrium process, and to drive it towards the product, the removal of water is essential.[9]

Reaction Mechanism

The synthesis proceeds through a nucleophilic addition of the primary amine to the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. This is followed by an acid-catalyzed dehydration to yield the imine.

Caption: Synthesis of this compound.

Experimental Protocol

This protocol is adapted from established procedures for imine synthesis.[9]

Materials:

-

tert-Butylamine (≥99.0%)[10]

-

Acetaldehyde (≥99.5%)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Molecular Sieves (4Å)

-

Anhydrous Diethyl Ether or Dichloromethane (DCM)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Reflux condenser

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add tert-butylamine (1.0 eq) and anhydrous diethyl ether or DCM.

-

Addition of Aldehyde: Cool the solution to 0 °C using an ice bath. Slowly add acetaldehyde (1.05 eq) dropwise via a dropping funnel over 30 minutes, ensuring the temperature remains below 10 °C.

-

Dehydration: After the addition is complete, add anhydrous magnesium sulfate (1.5 eq) or activated 4Å molecular sieves to the reaction mixture.

-

Reaction Completion: Allow the mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup and Purification:

-

Filter the reaction mixture to remove the drying agent.

-

Wash the filter cake with a small amount of the anhydrous solvent.

-

Combine the filtrate and washings and remove the solvent under reduced pressure.

-

The crude product can be purified by distillation under reduced pressure to yield pure this compound.

-

Self-Validation and Causality: The use of an inert atmosphere is crucial to prevent the reaction of acetaldehyde with atmospheric oxygen. The slow, dropwise addition at low temperature controls the exothermic nature of the reaction. The addition of a dehydrating agent is the key step to drive the equilibrium towards the imine product. Purification by distillation is effective due to the likely difference in boiling points between the product and any unreacted starting materials or byproducts.

Applications in Asymmetric Synthesis

The true value of this compound lies in its potential as a precursor to chiral auxiliaries and its direct use in stereoselective transformations. The sterically demanding tert-butyl group plays a pivotal role in directing the stereochemical outcome of reactions.

Analogy to N-tert-Butanesulfinyl Imines: A Paradigm for Stereocontrol

A powerful illustration of the utility of the N-tert-butyl group in asymmetric synthesis is found in the extensive work on N-tert-butanesulfinyl imines. These compounds, developed by Ellman and coworkers, are exceptional chiral auxiliaries.[11][12][13] The chiral sulfinyl group, in conjunction with the tert-butyl substituent, effectively blocks one face of the imine, leading to highly diastereoselective nucleophilic additions.[11][14][15][16]

Sources

- 1. This compound | C6H13N | CID 138901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. mdpi.com [mdpi.com]

- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 5. m.youtube.com [m.youtube.com]

- 6. N-Butyl-tert-butylamine [webbook.nist.gov]

- 7. N-tert-Butylmethylamine [webbook.nist.gov]

- 8. The mass spectrum of tert-butylamine follows shows an intense bas... | Study Prep in Pearson+ [pearson.com]

- 9. US8445726B2 - Process for preparing unsymmetric secondary tert-butylamines in the liquid phase - Google Patents [patents.google.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The tert-Butanesulfinyl Group: An Ideal Chiral Directing Group and Boc-Surrogate for the Asymmetric Synthesis and Applications of β-Amino Acids [organic-chemistry.org]

- 13. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 14. BJOC - N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles [beilstein-journals.org]

- 15. Stereoselective Synthesis of δ- and ε-Amino Ketone Derivatives from N-tert-Butanesulfinyl Aldimines and Functionalized Organolithium Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-tert-Butylethanimine: Nomenclature, Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-tert-butylethanimine, systematically known as N-ethylidene-2-methylpropan-2-amine , is a sterically hindered aliphatic imine that serves as a valuable intermediate in organic synthesis. The presence of the bulky tert-butyl group on the nitrogen atom imparts unique stability and reactivity to the molecule, making it a subject of interest in the synthesis of complex nitrogen-containing compounds. This guide provides a comprehensive technical overview of its IUPAC nomenclature, detailed structure, validated synthesis protocols, thorough characterization data, and its strategic applications, particularly in the context of pharmaceutical research and development.

Nomenclature and Structure Elucidation

The nomenclature of imines can vary, leading to potential ambiguity. The topic compound, "N-tert-butylethanimine," is a common but non-systematic name.

-

Systematic IUPAC Name: this compound

-

Common Synonyms: N-tert-butylethanimine, N-Ethylidene tert-butylamine

-

CAS Registry Number: 7020-80-6[1]

-

Molecular Formula: C₆H₁₃N[2]

-

Molecular Weight: 99.17 g/mol [2]

The structure consists of an ethylidene group (CH₃CH=) double-bonded to the nitrogen atom of a tert-butylamine moiety. The bulky tert-butyl group, with its quaternary carbon, sterically shields the imine nitrogen and the C=N double bond, which significantly influences the compound's reactivity and stability compared to less hindered aliphatic imines.[3]

Chemical Structure

Caption: 2D Structure of this compound.

Synthesis and Purification

The synthesis of N-tert-butylethanimine is primarily achieved through the condensation reaction between ethanal (acetaldehyde) and tert-butylamine. This reaction is reversible and requires the removal of water to drive the equilibrium toward the imine product.[4] The use of a dehydrating agent is crucial for achieving high yields.

General Experimental Protocol: Acid-Catalyzed Imine Formation

This protocol represents a standard laboratory method for the synthesis of aliphatic imines.

Causality and Experimental Choices:

-